molecular formula C7H11N3O2 B7824565 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Cat. No.: B7824565
M. Wt: 169.18 g/mol
InChI Key: BRMWTNUJHUMWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The imidazole ring is a common structural motif in many biologically active molecules, including histamine and various pharmaceuticals. This compound is of interest due to its potential biological activities and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves the methylation of histidine. One common method is the reaction of histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The imidazole ring in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, particularly at the imidazole ring, resulting in the formation of reduced imidazole derivatives.

    Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Oxidized imidazole derivatives.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.

    Biology: Studied for its role in enzymatic reactions and as a potential modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to histamine and other biologically active compounds.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of enzymes and receptors. This compound may also act as a precursor to other biologically active molecules, such as histamine, which exerts its effects through binding to histamine receptors and modulating various physiological processes.

Comparison with Similar Compounds

    Histidine: The parent compound, which lacks the methyl group on the imidazole ring.

    Histamine: A biologically active amine derived from histidine, involved in immune responses and neurotransmission.

    1-Methylhistidine: A similar compound with a methyl group at a different position on the imidazole ring.

Uniqueness: 2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is unique due to the specific position of the methyl group on the imidazole ring, which can influence its biological activity and interactions with molecular targets. This structural variation can result in different pharmacological properties compared to other histidine derivatives.

Properties

IUPAC Name

2-amino-3-(1-methylimidazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMWTNUJHUMWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861879
Record name CERAPP_27215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-80-9
Record name 1-Methylhistidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
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2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

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